molecular formula C16H20FN5O B2750821 N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide CAS No. 1286711-68-9

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide

Cat. No.: B2750821
CAS No.: 1286711-68-9
M. Wt: 317.368
InChI Key: GWJGMGJWPFUEQX-UHFFFAOYSA-N
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Description

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with ethylamino and methyl groups, linked to a fluorobenzamide moiety through an ethylamine chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, which is synthesized by reacting ethylamine with 2-chloro-4,6-dimethylpyrimidine under reflux conditions. The resulting intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzoic acid, while reduction could produce N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzylamine.

Scientific Research Applications

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-fluorobenzamide stands out due to its unique combination of a pyrimidine ring and a fluorobenzamide moiety. This structure allows it to participate in a broader range of chemical reactions and enhances its potential for various applications in scientific research compared to similar compounds.

Properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-3-18-14-10-11(2)21-16(22-14)20-9-8-19-15(23)12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJGMGJWPFUEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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